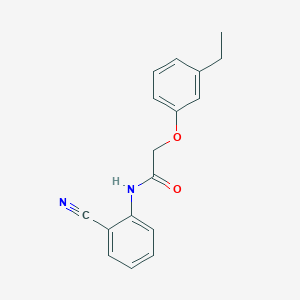
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide, also known as DOM or STP, is a synthetic hallucinogenic drug that was first synthesized in the 1960s. It belongs to the class of phenethylamines and is structurally similar to mescaline, a naturally occurring hallucinogen found in the peyote cactus. DOM has been used in scientific research to study its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, perception, and cognition. N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It increases heart rate and blood pressure, dilates pupils, and causes muscle tremors. It also affects the levels of certain neurotransmitters in the brain, leading to altered perception and mood.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potency. It produces strong and long-lasting effects, making it useful for studying the mechanisms of hallucinogenic drugs. However, its potency also makes it difficult to control the dose and can lead to unpredictable effects. Additionally, its use is heavily regulated due to its potential for abuse.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in treating certain psychiatric disorders. Studies have shown that it may be effective in reducing symptoms of depression and anxiety. Another area of research is understanding the long-term effects of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide use on the brain and behavior. Finally, there is a need for more research on the mechanisms of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide and other hallucinogenic drugs to better understand their effects on the brain.
合成法
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide can be synthesized from 3,4-dimethoxyphenylacetic acid and 2-methylphenylmagnesium bromide. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified using chromatography techniques.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also investigated its potential use in treating certain psychiatric disorders such as depression and anxiety.
特性
製品名 |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-13(12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
InChIキー |
CGICZAAZTCFYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240360.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240369.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)